1-Phenyl-N,N'-bis(trimethylsilyl)silanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine is a chemical compound characterized by the presence of phenyl and trimethylsilyl groups attached to a silanetriamine core. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine typically involves the reaction of phenylsilane with trimethylsilylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine .
Analyse Chemischer Reaktionen
1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The phenyl group contributes to the compound’s reactivity and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine can be compared with other similar compounds, such as:
Tris(trimethylsilyl)amine: This compound has three trimethylsilyl groups attached to a nitrogen atom and is used in similar applications but lacks the phenyl group.
Phenyltrimethylsilane: This compound contains a phenyl group and a trimethylsilyl group attached to a silicon atom, offering different reactivity and applications compared to 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine.
The uniqueness of 1-Phenyl-N,N’-bis(trimethylsilyl)silanetriamine lies in its combination of phenyl and trimethylsilyl groups, which impart distinct chemical properties and versatility in various applications .
Eigenschaften
CAS-Nummer |
18389-07-6 |
---|---|
Molekularformel |
C12H27N3Si3 |
Molekulargewicht |
297.62 g/mol |
IUPAC-Name |
[amino-bis(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C12H27N3Si3/c1-16(2,3)14-18(13,15-17(4,5)6)12-10-8-7-9-11-12/h7-11,14-15H,13H2,1-6H3 |
InChI-Schlüssel |
HGYDQEILGFQEEM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N[Si](C1=CC=CC=C1)(N)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.